Home > Products > Screening Compounds P27105 > 8-methyl-2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one
8-methyl-2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one -

8-methyl-2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one

Catalog Number: EVT-5826553
CAS Number:
Molecular Formula: C23H33N3O2
Molecular Weight: 383.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-N-[3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide (K22)

  • Compound Description: K22 is a known coronavirus inhibitor. []
  • Relevance: Although structurally distinct from 8-methyl-2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one, it serves as a reference compound for comparing the anti-coronavirus activity of the 1-thia-4-azaspiro[4.5]decan-3-one derivatives discussed in the paper. [] The paper highlights that a compound with the 1-thia-4-azaspiro[4.5]decan-3-one scaffold, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n), exhibits comparable anti-coronavirus activity to K22. []

N-(2-Methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n)

  • Compound Description: This compound is a 1-thia-4-azaspiro[4.5]decan-3-one derivative found to be a potent inhibitor of human coronavirus 229E replication. [] It exhibits an EC50 value of 5.5 µM, comparable to the known coronavirus inhibitor K22. []
  • Relevance: While structurally different from 8-methyl-2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one, compound 8n exemplifies the antiviral potential of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold, suggesting that modifications within this core structure can lead to diverse biological activities. [] This finding emphasizes the potential for exploring structural variations of the 2,8-diazaspiro[4.5]decan-3-one scaffold, similar to that present in 8-methyl-2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one, for antiviral drug development.

Series of 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones

  • Compound Description: This series includes 43 compounds with variations in substituents at the 8-position, including 2-(3-indolyl)ethyl, 3-(2-methoxyphenoxy)-2-hydroxypropyl, or 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl groups. These compounds were investigated for their antihypertensive activity in spontaneous hypertensive rats. []
  • Relevance: These compounds share the core diazaspiro[4.5]decane structure with 8-methyl-2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one, although they differ in the presence of an oxygen atom instead of a methylene group at the 1-position and diverse substituents at the 8-position. [] This comparison highlights the structural diversity possible within the diazaspiro[4.5]decane scaffold and its potential to yield compounds with varying pharmacological profiles.

8-[2-(3-Indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one (8)

  • Compound Description: This specific compound within the 1-oxa-3,8-diazaspiro[4.5]decan-2-one series was further studied in dogs and exhibited α-adrenergic blocking activity, particularly showing a preference for α1-adrenoceptor antagonism. []
  • Relevance: Although it has an oxygen atom at the 1-position instead of a methylene group like in 8-methyl-2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one, the shared diazaspiro[4.5]decane core and presence of an arylalkyl substituent at the 8-position suggest potential for similar structure-activity relationships. [] The distinct pharmacological profile of this compound emphasizes the impact of substituent modifications on biological activity within this chemical class.

3-Methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (29)

  • Compound Description: This compound, another member of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one series, demonstrated α-adrenergic blocking activity in dogs, primarily acting as an α2-adrenoceptor antagonist. []
  • Relevance: Similar to compound 8, this compound possesses the diazaspiro[4.5]decane core and an arylalkyl substituent at the 8-position, albeit with different substituents compared to 8-methyl-2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one. [] The variation in α-adrenergic receptor subtype selectivity between compounds 8 and 29 underscores the significant influence of even subtle structural changes on the pharmacological activity of these spirocyclic compounds.

8-(1-{4-[(5-Chloro-4-{[2-(dimethylphosphoryl)phenyl]amino}pyrimidin-2-yl)amino]-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one

  • Compound Description: This compound is an inhibitor of anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR). It is intended for the treatment of cancer, specifically non-small cell lung cancer (NSCLC). []
  • Relevance: While structurally distinct from 8-methyl-2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one, this compound shares a similar diazaspiro[4.5]decane core and highlights the potential of this scaffold for developing therapeutic agents against various diseases. [] The presence of a complex substituted piperidine ring at the 8-position in this ALK/EGFR inhibitor emphasizes the substantial structural diversity possible within this chemical class and the opportunity for targeted drug design.

Properties

Product Name

8-methyl-2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one

IUPAC Name

8-methyl-2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one

Molecular Formula

C23H33N3O2

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C23H33N3O2/c1-24-14-10-23(11-15-24)16-21(27)26(18-23)17-22(28)25-12-5-8-20(9-13-25)19-6-3-2-4-7-19/h2-4,6-7,20H,5,8-18H2,1H3

InChI Key

XVKTWUUCBUDGIG-UHFFFAOYSA-N

SMILES

CN1CCC2(CC1)CC(=O)N(C2)CC(=O)N3CCCC(CC3)C4=CC=CC=C4

Canonical SMILES

CN1CCC2(CC1)CC(=O)N(C2)CC(=O)N3CCCC(CC3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.